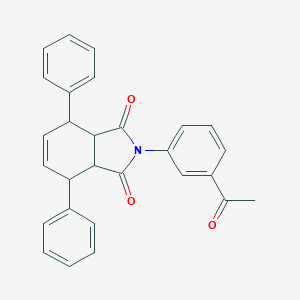![molecular formula C21H36N2O3 B458781 1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B458781.png)
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple functional groups. The bicyclo[3.3.1]nonane framework is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a specific ratio in ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final bicyclic structure. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
科学研究应用
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Known for its antifungal and antibacterial properties.
1,5-Dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one: Used in the synthesis of adamantanones and related compounds.
Uniqueness
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one stands out due to its unique combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. Its versatility and stability make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C21H36N2O3 |
|---|---|
分子量 |
364.5g/mol |
IUPAC 名称 |
1,5-diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H36N2O3/c1-5-9-11-17(24)22-13-20(7-3)15-23(18(25)12-10-6-2)16-21(8-4,14-22)19(20)26/h5-16H2,1-4H3 |
InChI 键 |
CFWAAIZGVGUQQI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CC2(CN(CC(C1)(C2=O)CC)C(=O)CCCC)CC |
规范 SMILES |
CCCCC(=O)N1CC2(CN(CC(C1)(C2=O)CC)C(=O)CCCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-isopropoxyphenyl)ethylidene]hydrazone}](/img/structure/B458698.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)
![5-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B458700.png)

![Isopropyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B458704.png)
![4-(2-Chloroethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B458706.png)
![17-(2-Hydroxyethyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458707.png)

![4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B458709.png)
![6-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B458710.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B458712.png)
![2-(4-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B458713.png)
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B458719.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458722.png)
